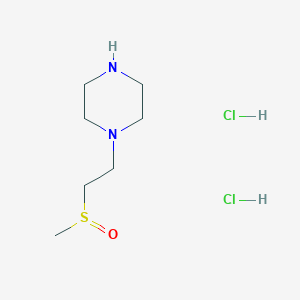

1-(2-Methanesulfinylethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-methylsulfinylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2OS.2ClH/c1-11(10)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONBTPTZGFNAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperazine Monohydrochloride Intermediate

- Reactants: Piperazine and piperazine dihydrochloride in a polar solvent (e.g., methanol, ethanol, or water).

- Molar Ratio: Typically around 1:0.9 to 1:1.05 (piperazine to piperazine dihydrochloride).

- Conditions: Heated to reflux or near reflux (e.g., 60–80 °C) for 1–1.2 hours with stirring.

- Isolation: After reaction, the mixture is cooled to 10–15 °C, filtered under suction, washed with a small amount of solvent, and dried at 50–75 °C for 5–7 hours.

- Yield: Approximately 225–245 g of piperazine monohydrochloride is obtained per batch scale described.

Alkylation with Methanesulfinylethyl Halide

- Electrophile: The 2-(methanesulfinyl)ethyl halide (e.g., chloride or bromide) is used to introduce the methanesulfinyl group.

- Solvent: Polar solvents such as ethanol, methanol, or water are preferred; non-polar solvents like dichloromethane can also be used depending on solubility.

- Molar Ratio: Piperazine monohydrochloride to alkyl halide is typically around 1.8–2.2:1.

- Temperature: Reaction temperatures range from 40 °C to 120 °C depending on solvent and scale.

- Reaction Time: 2–8 hours with stirring under reflux or controlled heating.

- Byproduct Removal: After completion, partial solvent removal under reduced pressure is done, followed by cooling and filtration to recover piperazine dihydrochloride.

Purification and Isolation

- Filtrate Processing: The filtrate containing the crude product is concentrated by vacuum distillation at 90–100 °C to remove residual solvents and unreacted starting materials.

- Vacuum Rectification: Further purification by vacuum reduced pressure distillation yields the high-purity 1-(2-Methanesulfinylethyl)piperazine.

- Drying: Final product is dried under controlled temperature (50–70 °C) to constant weight.

Reaction Parameters and Optimization Data

| Step | Parameter | Typical Range / Value | Notes |

|---|---|---|---|

| Piperazine to dihydrochloride ratio | Molar ratio | 1:0.9 to 1:1.05 | Affects intermediate purity |

| Solvent for intermediate formation | Type | Methanol, Ethanol, Water | Polar solvents preferred |

| Intermediate reaction temp | °C | 60–80 | Reflux conditions |

| Alkylation molar ratio | Piperazine salt : alkyl halide | 1.8:1 to 2.2:1 | Excess piperazine salt reduces byproducts |

| Alkylation solvent | Type | Polar (ethanol, methanol), Non-polar (dichloromethane) | Solvent choice affects reaction rate and purity |

| Alkylation temperature | °C | 40–120 | Higher temps accelerate reaction |

| Reaction time | Hours | 2–8 | Longer times improve conversion |

| Solvent removal temp | °C | 60–100 | Vacuum distillation to avoid decomposition |

| Drying temperature | °C | 50–75 | Ensures removal of residual moisture |

Research Findings and Advantages

- The use of piperazine monohydrochloride intermediate improves selectivity and reduces disubstituted impurities by controlling the reactive amine sites.

- Recycling of piperazine dihydrochloride byproduct enhances cost efficiency and sustainability.

- Choice of solvent and temperature critically influences reaction kinetics and product purity.

- Vacuum distillation purification ensures removal of residual solvents and unreacted materials without thermal degradation.

- The process is scalable and environmentally friendly due to mild reaction conditions and solvent recovery.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methanesulfinylethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 1-(2-Methanesulfonylethyl)piperazine dihydrochloride.

Reduction: 1-(2-Methylethyl)piperazine dihydrochloride.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex piperazine derivatives, which can be used in various chemical reactions including oxidation and reduction processes. Its unique methanesulfinyl group enhances its reactivity compared to other piperazine derivatives.

- Catalytic Applications : In organic synthesis, it can act as a catalyst, facilitating various chemical transformations due to its ability to form hydrogen bonds and interact with different nucleophiles.

Biology

- Antimicrobial Properties : Research indicates that 1-(2-Methanesulfinylethyl)piperazine dihydrochloride exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanism of action and efficacy against different cancer cell lines.

Medicine

- Therapeutic Potential : Piperazine derivatives are being explored for their therapeutic applications in treating neurological disorders and cardiovascular diseases. The unique properties of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride may contribute to novel treatment strategies for these conditions.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The methanesulfinyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Receptor Interactions

- Target Compound : The sulfinyl group may interact with cysteine residues in receptors via reversible S=O hydrogen bonding, a mechanism observed in sulfoxide-containing drugs (e.g., Esomeprazole) .

- 1-(2-Methoxyethyl)piperazine : Binds to serotonin (5-HT₁A) receptors due to its ether group’s electron-donating effects .

- 1-(2-Methylpyridin-4-yl)piperazine : Exhibits affinity for dopamine D₂ receptors due to aromatic π-π stacking .

Therapeutic Potential

- Target Compound : Hypothesized applications in neurodegenerative diseases (e.g., Parkinson’s) due to redox activity and chiral specificity.

- 1-(3-Fluorocyclobutyl)piperazine : Explored for antipsychotic activity via σ-receptor modulation .

- 1-(m-Methylbenzyl)piperazine : Shows promise in anxiety disorders .

Unique Advantages of 1-(2-Methanesulfinylethyl)piperazine Dihydrochloride

Chirality : The sulfinyl group introduces a stereocenter, enabling enantiomer-specific activity .

Solubility-Stability Balance : The dihydrochloride salt improves solubility without compromising stability, unlike hygroscopic analogs like 1-(2-Hydroxyethyl)piperazine .

Biological Activity

1-(2-Methanesulfinylethyl)piperazine dihydrochloride is a piperazine derivative characterized by its unique methanesulfinyl group. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is , indicating the presence of two chlorine atoms, which contribute to its biological reactivity.

Antimicrobial Properties

Research indicates that 1-(2-Methanesulfinylethyl)piperazine dihydrochloride exhibits significant antimicrobial activity. A study highlighted its efficacy against various Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a potential lead in antibiotic development.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown potent effects against various cancer cell lines, including breast cancer (T47D) and lung cancer (A549). For instance, the compound exhibited an IC50 value of 1.42 µM against T47D cells, while other derivatives demonstrated even lower IC50 values, indicating stronger potency compared to conventional chemotherapeutics like doxorubicin .

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has revealed that modifications to the piperazine ring can significantly enhance biological activity. For example, compounds with specific substituents at the C-2 position showed varying levels of efficacy against cancer cell lines, with some achieving IC50 values lower than those of established drugs .

The biological activity of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride is believed to be mediated through its interaction with specific molecular targets within cells. The methanesulfinyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and modulating enzyme activities or receptor signaling pathways. This mechanism underlies its potential therapeutic applications in treating infections and cancers .

Comparative Analysis

To better understand the unique properties of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride, a comparative analysis with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Notable Features |

|---|---|---|---|

| 1-(2-Methanesulfinylethyl)piperazine dihydrochloride | Effective against E. coli, S. aureus | 1.42 µM (T47D) | Unique methanesulfinyl group |

| 1-(2-Methylethyl)piperazine dihydrochloride | Moderate activity | 5.0 µM (varied) | Lacks sulfinyl functionality |

| 1-(2-Chloroethyl)piperazine dihydrochloride | Limited activity | 10.0 µM (varied) | Chlorine substituent reduces reactivity |

This table illustrates that the presence of the methanesulfinyl group in 1-(2-Methanesulfinylethyl)piperazine dihydrochloride significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Q & A

Q. What are the standard methodologies for synthesizing and purifying 1-(2-Methanesulfinylethyl)piperazine dihydrochloride?

The synthesis typically involves alkylation of piperazine derivatives followed by sulfinylation and hydrochloride salt formation. Key steps include:

- Purification : Recrystallization or column chromatography to isolate intermediates .

- Salt formation : Reaction with HCl in anhydrous solvents to yield the dihydrochloride salt, monitored by pH titration .

- Characterization : Techniques such as HPLC (for purity >95%), mass spectrometry (for molecular ion confirmation), and melting point analysis (231–235°C range) .

Q. How can researchers validate the identity and purity of this compound?

A multi-technique approach is essential:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity .

- Spectroscopy : H/C NMR to confirm structural integrity, focusing on methanesulfinyl (-S(O)CH) and piperazine proton environments .

- Elemental analysis : Verify stoichiometry of Cl via ion chromatography or argentometric titration .

Q. What solvent systems are optimal for handling this compound in experimental settings?

The compound is hygroscopic and requires anhydrous conditions. Recommended solvents:

- Polar aprotic : DMSO or DMF for reactions requiring solubility .

- Aqueous stability : Short-term storage in acidic aqueous solutions (pH 3–4) to prevent hydrolysis of the sulfinylethyl group .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path sampling can predict intermediates and transition states. For example:

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:

Q. How does the sulfinylethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The methanesulfinyl moiety acts as a leaving group under basic conditions. Key insights:

- Kinetic studies : Monitor S–O bond cleavage via S isotopic labeling or Raman spectroscopy .

- Steric effects : Substituents on the piperazine ring modulate reaction rates, as shown in comparative studies of methyl vs. benzyl derivatives .

Q. What advanced analytical techniques are critical for studying degradation pathways?

- Accelerated stability testing : Use HPLC-UV/MS to identify degradation products under thermal (40–60°C) and oxidative (HO) stress .

- Mechanistic probes : Isotope ratio mass spectrometry (IRMS) to trace sulfur oxidation pathways .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s role in multi-step syntheses?

- Modular reaction sequences : Use the compound as a piperazine precursor in Pd-catalyzed cross-couplings, with in situ HCl scavengers (e.g., KCO) to prevent side reactions .

- Scale-up challenges : Pilot studies in continuous-flow reactors to enhance heat transfer during exothermic steps (e.g., sulfinylation) .

Q. What are best practices for reconciling computational predictions with experimental yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.